(2-Ethyl-3-fluoro-phenyl)-methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is characterized by its molecular formula C9H11FO and a molecular weight of 154.2 g/mol. The compound’s unique structure, which includes an ethyl group and a fluorine atom attached to a phenyl ring, contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethyl-3-fluorophenyl)methanol typically involves the reaction of 2-ethyl-3-fluorobenzaldehyde with a reducing agent such as sodium borohydride (NaBH4) in an appropriate solvent like methanol or ethanol. The reaction is carried out under controlled conditions, often at room temperature, to yield the desired alcohol .
Industrial Production Methods
Industrial production methods for (2-Ethyl-3-fluorophenyl)methanol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as distillation or recrystallization to ensure high purity levels.
Chemical Reactions Analysis
Types of Reactions
(2-Ethyl-3-fluorophenyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction of the compound can lead to the formation of more reduced species, although this is less common.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Nucleophiles: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of (2-Ethyl-3-fluorophenyl)methanol can yield 2-ethyl-3-fluorobenzaldehyde or 2-ethyl-3-fluorobenzoic acid, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
(2-Ethyl-3-fluorophenyl)methanol has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2-Ethyl-3-fluorophenyl)methanol involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances its ability to form strong hydrogen bonds and interact with biological molecules. This can lead to the modulation of enzyme activity, receptor binding, and other cellular processes. Detailed studies on its mechanism of action are still ongoing, and further research is needed to fully elucidate its effects .
Comparison with Similar Compounds
Similar Compounds
(2-Ethylphenyl)methanol: Lacks the fluorine atom, resulting in different chemical properties and reactivity.
(3-Fluorophenyl)methanol: Lacks the ethyl group, leading to variations in its biological activity and applications.
(2-Ethyl-4-fluorophenyl)methanol: The position of the fluorine atom is different, which can affect its chemical behavior and interactions.
Uniqueness
(2-Ethyl-3-fluorophenyl)methanol is unique due to the specific positioning of the ethyl and fluorine groups on the phenyl ring. This unique structure imparts distinct chemical properties and reactivity, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H11FO |
---|---|
Molecular Weight |
154.18 g/mol |
IUPAC Name |
(2-ethyl-3-fluorophenyl)methanol |
InChI |
InChI=1S/C9H11FO/c1-2-8-7(6-11)4-3-5-9(8)10/h3-5,11H,2,6H2,1H3 |
InChI Key |
TXNZYMHXMJOBRT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC=C1F)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.